Iocarmate meglumine is synthesized from iocarmic acid, a derivative of benzoic acid, and meglumine, which is a sugar alcohol. Meglumine acts as a solubilizing agent that increases the water solubility of the radiopaque compound, making it suitable for intravenous administration.
Iocarmate meglumine falls under the classification of iodinated contrast agents. These agents are further divided into ionic and non-ionic types, with iocarmate being an ionic contrast medium. Ionic contrast agents typically have higher osmolality compared to blood plasma, which can lead to adverse reactions in some patients.
The synthesis of iocarmate meglumine involves several steps:
The synthesis process may involve techniques such as:
Iocarmate meglumine has a complex molecular structure characterized by its iodine content, which contributes to its radiopacity. The molecular formula can be represented as CHINO.
The primary chemical reaction involved in the use of iocarmate meglumine is its interaction with X-rays during imaging procedures. When exposed to X-ray radiation, the iodine atoms absorb the radiation more effectively than surrounding tissues, resulting in enhanced contrast on imaging scans.
In addition to its primary use in imaging, iocarmate meglumine can undergo hydrolysis under certain conditions, which may affect its stability and efficacy as a contrast agent.
The mechanism of action of iocarmate meglumine involves its ability to absorb X-rays due to its high iodine content. When injected into the bloodstream, it circulates through the vascular system and accumulates in areas where enhanced imaging is required.
Iocarmate meglumine is primarily used in medical imaging applications such as:
In addition to diagnostic imaging, research is ongoing into potential therapeutic applications, including targeted drug delivery systems that utilize its radiopaque properties for guided interventions.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3